molecular formula C24H50O5Sn2 B12680202 1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane CAS No. 85702-77-8

1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane

Cat. No.: B12680202
CAS No.: 85702-77-8
M. Wt: 656.1 g/mol
InChI Key: VBSCWPLACDFTSH-UHFFFAOYSA-L
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Description

1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane: is an organotin compound known for its unique structure and properties. This compound is characterized by the presence of two tin atoms connected through an oxygen bridge, with each tin atom further bonded to two methyl groups and an oxoneodecyl group. It is widely used in various industrial and research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane can be synthesized through the reaction of tetramethyltin with oxoneodecyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction is carried out under controlled conditions to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The oxoneodecyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Tin oxides and other oxidized tin species.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Chemistry: 1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also used in the synthesis of other organotin compounds.

Biology: In biological research, this compound is used to study the effects of organotin compounds on biological systems. It is also used in the development of tin-based drugs and as a catalyst in biochemical reactions.

Medicine: The compound has potential applications in medicine, particularly in the development of anticancer and antimicrobial agents. Its ability to interact with biological molecules makes it a valuable tool in medicinal chemistry.

Industry: Industrially, this compound is used as a stabilizer in the production of plastics and as a catalyst in various chemical processes. It is also used in the production of coatings and adhesives.

Mechanism of Action

The mechanism of action of 1,1,3,3-tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, making it useful in various applications.

Comparison with Similar Compounds

    1,1,3,3-Tetramethyldisiloxane: A similar compound with silicon atoms instead of tin.

    1,3-Bis(3-cyanopropyl)tetramethyldisiloxane: Another organosilicon compound with similar properties.

Uniqueness: 1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane is unique due to the presence of tin atoms, which impart different reactivity and properties compared to silicon-based compounds. The oxoneodecyl groups also provide additional functionalization, making it versatile for various applications.

Properties

CAS No.

85702-77-8

Molecular Formula

C24H50O5Sn2

Molecular Weight

656.1 g/mol

IUPAC Name

[[7,7-dimethyloctanoyloxy(dimethyl)stannyl]oxy-dimethylstannyl] 7,7-dimethyloctanoate

InChI

InChI=1S/2C10H20O2.4CH3.O.2Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;;;;;;;/h2*4-8H2,1-3H3,(H,11,12);4*1H3;;;/q;;;;;;;2*+1/p-2

InChI Key

VBSCWPLACDFTSH-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)CCCCCC(=O)O[Sn](C)(C)O[Sn](C)(C)OC(=O)CCCCCC(C)(C)C

Origin of Product

United States

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